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molecular formula C14H10FNS B8342700 4-(Benzylthio)-3-fluorobenzonitrile

4-(Benzylthio)-3-fluorobenzonitrile

Cat. No. B8342700
M. Wt: 243.30 g/mol
InChI Key: ZLTNHELUTVOVCS-UHFFFAOYSA-N
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Patent
US06180651B2

Procedure details

To a solution of 25 g of 3,4-difluorobenzonitrile in 100 ml of N,N-dimethylformamide is added 25 g of potassium carbonate and 22.3 g of benzylmercaptan. The mixture is stirred for 3 hours at room temperature and water is added. The crystals are filtered off, washed with water and pentane and dried to give 41 g of 4-benzylthio-3-fluorobenzonitrile in the form of crystals melting at 87° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].C(=O)([O-])[O-].[K+].[K+].[CH2:17]([SH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C)C=O>[CH2:17]([S:24][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[F:1])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1F
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed with water and pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=C(C=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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